N-D-Gluconoylglycine
Description
N-D-Gluconoylglycine is a glycine derivative where the amino group of glycine is conjugated with a gluconoyl moiety (a sugar acid derived from gluconic acid). This compound is characterized by its hydrophilic properties due to the presence of multiple hydroxyl groups in the gluconoyl chain.
Properties
CAS No. |
5616-22-8 |
|---|---|
Molecular Formula |
C8H15NO8 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H15NO8/c10-2-3(11)5(14)6(15)7(16)8(17)9-1-4(12)13/h3,5-7,10-11,14-16H,1-2H2,(H,9,17)(H,12,13)/t3-,5-,6+,7-/m1/s1 |
InChI Key |
QEHGETHQXBNOTO-XYXSHXKPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)NCC(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)NCC(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-D-Gluconoylglycine is typically synthesized through an acylation reaction, where a gluconoyl compound reacts with glycine to form the desired product . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction . The process may require specific temperature and pH conditions to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acylation reactions using automated systems to ensure consistency and efficiency . The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-D-Gluconoylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound for specific applications or to study its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield gluconic acid derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-D-Gluconoylglycine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for various analytical and synthetic purposes . In biology, it serves as a buffer or additive in laboratory experiments . In medicine, it is studied for its potential therapeutic properties . In industry, it is used in the production of various bioactive compounds and as a nutritional supplement .
Mechanism of Action
The mechanism of action of N-D-Gluconoylglycine involves its interaction with specific molecular targets and pathways . It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of N-D-Gluconoylglycine
The table below compares this compound with other glycine derivatives, focusing on substituent groups, solubility, and applications:
Hydrophilicity vs. Lipophilicity
- This compound and its gluconoyl derivatives exhibit high water solubility due to hydroxyl-rich groups, making them suitable for aqueous-phase reactions .
- N-Lauroylglycine and N-Arachidonoylglycine, with fatty acid chains, are lipophilic and used in lipid-based formulations or membrane-related studies .
Research Findings and Industrial Relevance
Solubility and Formulation
Analytical Challenges
- Gluconoyl derivatives require advanced labeling techniques (e.g., fluorescent tags) for detection in mass spectrometry, as noted in N-glycan analysis methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
